molecular formula C7H10O5 B12099066 Tetrahydropyran-3,3-dicarboxylic acid

Tetrahydropyran-3,3-dicarboxylic acid

Cat. No.: B12099066
M. Wt: 174.15 g/mol
InChI Key: CNTYHAIPXJMMQD-UHFFFAOYSA-N
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Description

Tetrahydropyran-3,3-dicarboxylic acid (CAS 95859-46-4) is a high-purity heterocyclic building block primarily used in medicinal chemistry and organic synthesis. This compound features a tetrahydropyran ring—a common scaffold in bioactive molecules and natural products—integrated with two carboxylic acid groups at the 3-position, providing versatile handles for chemical modification and conjugation . Its primary research value lies in its role as a key synthetic intermediate for constructing more complex molecular architectures, including potential pharmaceuticals, agrochemicals, and functional materials . The tetrahydropyran (THP) moiety is a privileged structure in drug discovery, found in various therapeutic agents and natural products due to its favorable physicochemical properties . Furthermore, derivatives of tetrahydropyran are well-known in synthetic chemistry for their use as protecting groups for alcohols and other functionalities, underscoring the stability and reactivity of this ring system under a range of experimental conditions . As a dicarboxylic acid, this compound can be used to introduce both rigidity and polarity into a molecule, which can influence its binding affinity, solubility, and overall pharmacokinetic profile. Researchers utilize this building block in the exploration of new chemical space, particularly in the synthesis of novel heterocyclic compounds and as a precursor for chiral auxiliaries or ligands in asymmetric synthesis. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

oxane-3,3-dicarboxylic acid

InChI

InChI=1S/C7H10O5/c8-5(9)7(6(10)11)2-1-3-12-4-7/h1-4H2,(H,8,9)(H,10,11)

InChI Key

CNTYHAIPXJMMQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(C(=O)O)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Tetrahydropyran 3,3 Dicarboxylic Acid and Its Analogues

Chemo- and Regioselective Synthesis of the Tetrahydropyran (B127337) Core

The construction of the tetrahydropyran ring with precise control over the placement of functional groups is a cornerstone of modern organic synthesis. Chemo- and regioselectivity are paramount, especially when multiple reactive sites are present in the precursor molecules.

Cyclization Strategies for Six-Membered Oxygen Heterocycles

The formation of the tetrahydropyran ring is most commonly achieved through intramolecular cyclization of a linear precursor containing a hydroxyl group and a reactive functional group, typically an alkene or an epoxide, at a suitable distance. A variety of methods have been developed to induce this cyclization with high efficiency and selectivity.

One of the most direct approaches is the intramolecular hydroalkoxylation of unsaturated alcohols. This can be catalyzed by a range of reagents, including both transition metals and Brønsted acids. For instance, platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins has been shown to tolerate a wide array of functional groups. organic-chemistry.org Similarly, gold(I) catalysts are effective in the intramolecular hydroalkoxylation of γ-hydroxy and δ-hydroxy allenes to furnish the corresponding oxygen heterocycles in good yields. organic-chemistry.org

Acid-catalyzed cyclization of alkenols is another powerful strategy. Brønsted acids such as p-toluenesulfonic acid (p-TsOH) can efficiently promote the cyclization of silylated alkenols to produce highly substituted tetrahydropyrans with excellent diastereoselectivity. uva.esuva.es The reaction conditions can be tuned to control the outcome, for example, by adjusting the temperature to prevent side reactions like desilylation. uva.es

Prins-type cyclizations, involving the reaction of a homoallylic alcohol with an aldehyde, are also a valuable tool for constructing the tetrahydropyran skeleton. organic-chemistry.org These reactions can be mediated by Brønsted acids like methanesulfonic acid (MsOH) and often proceed with high stereoselectivity. organic-chemistry.org

Table 1: Comparison of Selected Cyclization Strategies for Tetrahydropyran Synthesis

Catalyst/ReagentPrecursor TypeKey Features
Platinum complexesγ- and δ-hydroxy olefinsBroad functional group tolerance. organic-chemistry.org
Gold(I) catalystsγ- and δ-hydroxy allenesGood yields for allene-containing substrates. organic-chemistry.org
p-Toluenesulfonic acidSilylated alkenolsHigh diastereoselectivity, tunable conditions. uva.esuva.es
Methanesulfonic acidHomoallylic alcohols and aldehydesPrins-type cyclization, high stereoselectivity. organic-chemistry.org

Introduction of Multiple Carboxylic Acid Moieties onto Cyclic Ethers

The introduction of a geminal dicarboxylic acid functionality at the C3 position of the tetrahydropyran ring is a significant synthetic hurdle. A common and effective strategy to achieve this is through the malonic ester synthesis. wikipedia.orgorganic-chemistry.orglibretexts.org This classic method involves the alkylation of a malonic ester, such as diethyl malonate, with a suitable dihaloalkane.

In the context of tetrahydropyran-3,3-dicarboxylic acid, a plausible synthetic route would involve the reaction of diethyl malonate with a bis(2-haloethyl) ether derivative. The carbons alpha to the two carbonyl groups in diethyl malonate are sufficiently acidic to be deprotonated by a moderately strong base, like sodium ethoxide, forming a stable enolate. libretexts.org This enolate can then act as a nucleophile in a double intramolecular alkylation with a bis-electrophile such as bis(2-chloroethyl) ether, leading to the formation of the tetrahydropyran ring with the desired geminal diester at the C3 position. Subsequent hydrolysis of the diester under acidic or basic conditions, followed by acidification, would yield the target this compound. A key advantage of this method is the ready availability of the starting materials and the robustness of the reaction sequence.

An alternative approach involves the direct carboxylation of a pre-formed cyclic ether. While challenging, methods for the direct carboxylation of C-H bonds are emerging. For instance, palladium(II)-catalyzed carboxylation of aryl and vinyl C-H bonds has been developed, suggesting the potential for future application in the direct functionalization of saturated heterocycles. nih.gov

Stereoselective Synthesis of this compound Precursors

For many applications, controlling the stereochemistry of substituents on the tetrahydropyran ring is crucial. This section explores diastereoselective and enantioselective approaches to precursors of this compound.

Diastereoselective Approaches to 3-Substituted Tetrahydropyran Derivatives

The synthesis of tetrahydropyrans with defined relative stereochemistry often relies on substrate-controlled or reagent-controlled diastereoselective reactions. Aldol (B89426) reactions of β-ketoesters with aldehydes, followed by a tandem Knoevenagel condensation and intramolecular Michael addition, can produce highly substituted tetrahydropyran-4-ones as single diastereomers. figshare.comacs.orgnih.gov These tetrahydropyranone intermediates can then be further functionalized.

Indium trichloride-mediated cyclizations between homoallyl alcohols and aldehydes have been shown to produce polysubstituted tetrahydropyrans with excellent diastereoselectivities. nih.gov The stereochemical outcome of the reaction is often dependent on the geometry of the starting homoallyl alcohol. nih.gov

Furthermore, the generation of δ-halocarbanions from precursors like 4-bromobutyl phenyl sulfone and their subsequent reaction with aldehydes can lead to the formation of trans-configured tetrahydropyrans as the major products with high diastereoselectivity. organic-chemistry.org The initial aldol addition is diastereoselective, and a subsequent thermodynamically driven epimerization can lead to a single stereoisomer. organic-chemistry.org

Table 2: Diastereoselective Methods for Substituted Tetrahydropyran Synthesis

MethodStarting MaterialsKey Features
Aldol-Knoevenagel-Michael Cascadeβ-ketoesters, aldehydesFormation of highly substituted tetrahydropyran-4-ones as single diastereomers. figshare.comacs.orgnih.gov
Indium Trichloride-Mediated CyclizationHomoallyl alcohols, aldehydesExcellent diastereoselectivity, dependent on substrate geometry. nih.gov
δ-Halocarbanion Addition-Cyclization4-halobutyl sulfones, aldehydesHigh diastereoselectivity for trans-substituted tetrahydropyrans. organic-chemistry.org

Enantioselective Synthesis and Resolution Techniques

The synthesis of enantiomerically pure tetrahydropyran derivatives can be achieved through asymmetric synthesis or by the resolution of racemic mixtures. Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for the enantioselective synthesis of tetrahydropyrans. whiterose.ac.uk For example, the intramolecular oxa-Michael cyclization of ω-unsaturated alcohols can be catalyzed by chiral phosphoric acids to yield tetrahydropyrans with high enantioselectivity. whiterose.ac.uk

Kinetic resolution is another valuable technique. For instance, the enzymatic resolution of racemic esters of α-tertiary carboxylic acids using serine carboxypeptidases has been reported. google.comepo.org This principle can be applied to the resolution of racemic esters of tetrahydropyran-3-carboxylic acid. Lipases and esterases are known to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. nih.gov This allows for the separation of the two enantiomers, providing access to enantiomerically enriched carboxylic acid and ester. For example, the kinetic resolution of 2-amino-4-phenyl-butane has been optimized using CAL-B-catalyzed aminolysis of carboxylic acids and their ethyl esters at elevated temperatures, achieving high enantioselectivity. researchgate.net While a direct enzymatic resolution of this compound esters is not explicitly documented, the principles of enzymatic kinetic resolution of chiral carboxylic acid esters are well-established and could be adapted for this purpose.

Catalytic Methods in the Formation of this compound

Catalysis plays a pivotal role in the efficient and selective synthesis of tetrahydropyrans. Both transition metal and Brønsted acid catalysis have been extensively explored for the construction of the tetrahydropyran core.

Transition metal catalysis offers a broad range of transformations for tetrahydropyran synthesis. Palladium-catalyzed oxidative Heck redox-relay strategies have been applied to the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols with excellent stereoselectivity. Although not directly applicable to the 3,3-dicarboxylic acid, this highlights the power of transition metals in C-C bond formation on the tetrahydropyran ring.

Brønsted acid catalysis is a particularly attractive approach due to the mild reaction conditions and the avoidance of potentially toxic metals. organic-chemistry.org As previously mentioned, Brønsted acids like p-TsOH and MsOH are effective in promoting the cyclization of various precursors to form the tetrahydropyran ring. uva.esorganic-chemistry.org Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed in the enantioselective synthesis of substituted tetrahydropyrans. whiterose.ac.ukwhiterose.ac.uk These catalysts can activate substrates through hydrogen bonding, leading to highly stereocontrolled cyclization reactions. The combination of a Brønsted acid with a hydrogen-bond donor co-catalyst can also be used to catalyze ionic [4+2] cycloaddition reactions under mild conditions. umich.edu

Green Chemistry Approaches and Biomass-Derived Feedstocks for Tetrahydropyran-Dicarboxylic Acids

The pursuit of sustainable chemical manufacturing has intensified research into the use of renewable biomass as a primary feedstock. Lignocellulosic biomass, in particular, is a rich source of carbohydrate-derived platform molecules, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org These furan (B31954) derivatives are pivotal starting materials for synthesizing a wide array of value-added chemicals, including heterocyclic compounds like tetrahydropyrans. sci-hub.se While significant progress has been made in converting furans to various cyclic ethers and their derivatives, the direct synthesis of This compound from these biomass-derived feedstocks is not a well-established route in current scientific literature.

The primary challenge lies in the inherent substitution pattern of the most common furanic platform molecules. Furfural and HMF possess functional groups at the 2- and 5-positions of the furan ring. Consequently, most catalytic conversion pathways lead to products substituted at corresponding positions in the resulting saturated rings, such as tetrahydrofuran-2,5-dicarboxylic acid (THFDCA). organic-chemistry.org Achieving a geminal di-substitution at the 3-position of a tetrahydropyran ring from a furanic precursor would require a complex and non-linear reaction sequence that has not been prominently reported.

However, the principles of green chemistry guide the exploration of potential, albeit multi-step, pathways for analogous tetrahydropyran-dicarboxylic acids from furan derivatives. One of the most powerful and atom-economical reactions in a chemist's toolkit is the Diels-Alder [4+2] cycloaddition. nih.gov This reaction, in which a furan acts as a diene, can react with a suitable dienophile to form a six-membered oxygen-bridged ring system (an oxanorbornene derivative), which serves as a direct precursor to the tetrahydropyran skeleton.

The conversion of furan derivatives to tetrahydropyran-dicarboxylic acids would theoretically involve several key steps:

Diels-Alder Cycloaddition: Reaction of a biomass-derived furan with a dienophile containing masked or latent carboxylic acid functionalities.

Hydrogenation: Saturation of the double bond within the cycloadduct and/or hydrogenolysis of the oxygen bridge to yield the tetrahydropyran ring.

Functional Group Transformation: Conversion of the masked groups into carboxylic acids.

While this theoretical pathway exists, practical implementation for the synthesis of specific isomers like tetrahydropyran-dicarboxylic acids from furans is an area that remains largely unexplored in comparison to more direct conversions.

Research on Related Tetrahydropyran and Tetrahydrofuran Dicarboxylic Acids

While direct synthesis of this compound from furans is not documented, extensive research exists for the synthesis of related compounds, which highlights the catalytic strategies employed in biomass conversion.

A significant body of work focuses on the production of Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) . This process typically starts with the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), a key bio-based monomer. The subsequent hydrogenation of the furan ring in FDCA yields THFDCA. organic-chemistry.orgnih.gov This reaction is often carried out using noble metal catalysts.

The catalytic production of the parent compound, Tetrahydropyran (THP) , from furfural has also been successfully demonstrated. This process involves the conversion of furfural to intermediates such as 3,4-dihydropyran (DHP), followed by hydrogenation over catalysts like Nickel-on-silica (Ni/SiO₂), achieving high yields and selectivities. sci-hub.sebohrium.com

The table below summarizes key research findings on the catalytic conversion of furan derivatives to related saturated heterocyclic compounds, illustrating the typical feedstocks, catalysts, and products in this area of green chemistry.

Mechanistic Investigations of Reactions Involving Tetrahydropyran 3,3 Dicarboxylic Acid

Elucidation of Reaction Pathways and Intermediates

The presence of two carboxylic acid groups on the same carbon atom (a gem-dicarboxylic acid) within the tetrahydropyran (B127337) ring dictates its primary reaction pathways. Key transformations would likely involve decarboxylation, esterification, and reactions at the C-H bonds of the heterocyclic ring.

One of the most characteristic reactions of gem-dicarboxylic acids is thermal decarboxylation. youtube.comyoutube.com Upon heating, one of the carboxyl groups is typically lost as carbon dioxide, leading to the formation of a monocarboxylic acid. For instance, the industrial synthesis of tetrahydropyran-4-carboxylic acid involves the decarboxylation of tetrahydropyran-4,4-dicarboxylic acid at elevated temperatures. ijprajournal.com A similar pathway can be postulated for tetrahydropyran-3,3-dicarboxylic acid, yielding tetrahydropyran-3-carboxylic acid.

The mechanism of this decarboxylation often proceeds through a cyclic transition state, particularly if a β-keto acid intermediate can be formed. youtube.com However, in the absence of a β-keto group, the reaction likely involves the formation of a carbanionic intermediate upon loss of CO2, which is then protonated. The stability of this intermediate would be influenced by the electron-withdrawing nature of the remaining carboxylic acid group and the ether oxygen.

Esterification of one or both carboxylic acid groups would proceed via standard acid-catalyzed mechanisms, such as the Fischer esterification. youtube.com The first esterification would likely proceed readily, while the second may be sterically hindered due to the proximity of the first ester group.

Furthermore, the tetrahydropyran ring itself can participate in reactions. The C-H bonds adjacent to the ether oxygen (at the C-2 and C-6 positions) are activated towards radical abstraction due to the stabilizing effect of the oxygen atom on the resulting radical. nih.govacs.org This makes them potential sites for functionalization.

A plausible reaction pathway for the synthesis of the parent dicarboxylic acid could involve the alkylation of a malonic ester derivative with a suitable bis-electrophile to form the tetrahydropyran ring, followed by hydrolysis of the ester groups. A similar approach has been documented for the synthesis of tetrahydropyran-4,4-dicarboxylic acid from diethyl malonate and bis(2-chloroethyl) ether. ijprajournal.com

Stereochemical Control and Selectivity in this compound Transformations

For instance, in reactions that functionalize the tetrahydropyran ring, such as at the C-2 or C-4 positions, new stereocenters can be created. The stereochemical outcome of such reactions is often influenced by the existing conformation of the ring and the steric bulk of the gem-dicarboxylic acid group. ochemtutor.com The axial and equatorial positions of the chair conformation present different steric environments, which can lead to diastereoselective reactions.

In the synthesis of substituted tetrahydropyrans, stereocontrol is a well-established field. organic-chemistry.org For example, intramolecular cyclization reactions to form the tetrahydropyran ring often proceed with high stereoselectivity, dictated by the stereochemistry of the starting materials and the reaction conditions. nih.gov The Thorpe-Ingold effect, which describes the rate acceleration of ring-closing reactions due to gem-disubstitution, would also be a relevant factor in the synthesis of the this compound ring system. rsc.org This effect arises from the decrease in the bond angle between the substituents on the gem-disubstituted carbon, which favors the cyclized state.

If one of the carboxylic acid groups were to be selectively functionalized, for instance, to form a mono-amide or mono-ester, the resulting molecule would become chiral at the C-3 position. The stereochemical outcome of subsequent reactions would then be influenced by this newly created chiral center.

Reaction TypePotential Stereochemical OutcomeGoverning Principles
Ring Functionalization (e.g., at C-2/C-6)Formation of diastereomersSteric hindrance from the 3,3-dicarboxy group, chair conformation of the ring. ochemtutor.com
Asymmetric Synthesis of DerivativesFormation of enantiomersUse of chiral catalysts or reagents.
Monofunctionalization of Carboxylic AcidsCreation of a chiral center at C-3Relative reactivity of the two carboxyl groups.

Role of Catalysis in Directing Reaction Mechanisms (e.g., photoredox catalysis in core functionalization)

Catalysis can play a pivotal role in controlling the reactivity and selectivity of transformations involving this compound. Both metal-based and organocatalytic systems could be employed to achieve specific outcomes.

Photoredox catalysis has emerged as a powerful tool for the functionalization of C-H bonds under mild conditions. acs.orgnih.gov The C-H bonds at the α-position to the ether oxygen in the tetrahydropyran ring (C-2 and C-6) are particularly susceptible to hydrogen atom transfer (HAT) to a photogenerated radical, leading to the formation of an α-oxyalkyl radical. nih.gov This radical intermediate can then be intercepted by a variety of coupling partners, enabling the introduction of new functional groups at these positions. This strategy has been successfully applied to the arylation of simple tetrahydropyran. acs.org

For this compound, photoredox-catalyzed C-H functionalization would likely compete with decarboxylation, depending on the reaction conditions. The choice of photocatalyst and reaction parameters could potentially allow for selective functionalization of the ring while preserving the dicarboxylic acid moiety.

Decarboxylative coupling reactions represent another area where catalysis is crucial. While thermal decarboxylation is a common pathway, catalytic methods can offer milder conditions and greater control. For example, silver and copper catalysts have been used for the decarboxylative etherification of aromatic carboxylic acids. nih.gov Similar catalytic systems could potentially be adapted for the selective mono-decarboxylation and subsequent functionalization of this compound.

Catalytic ApproachTarget TransformationPlausible Mechanistic Step
Photoredox CatalysisC-H functionalization at C-2/C-6Hydrogen Atom Transfer (HAT) from the ether to a photogenerated radical. nih.gov
Transition Metal Catalysis (e.g., Pd, Cu)Decarboxylative CouplingOxidative addition of a metal catalyst to a C-X bond or direct C-H activation. acs.orgresearchgate.net
Acid/Base CatalysisEsterification/AmidationProtonation of the carbonyl oxygen to enhance electrophilicity. youtube.com

Fundamental Studies on Dicarboxylic Acid Reactivity within Cyclic Ethers

The reactivity of the dicarboxylic acid groups in this compound is influenced by their geminal relationship and their placement within a heterocyclic ring.

The two carboxylic acid groups will have different acidity constants (pKa values). The first dissociation constant (pKa1) will be lower (more acidic) than that of a simple monocarboxylic acid due to the electron-withdrawing inductive effect of the second carboxyl group. Conversely, the second dissociation constant (pKa2) will be significantly higher (less acidic) because of the electrostatic repulsion from the neighboring carboxylate anion. youtube.com

The gem-dicarboxylic acid moiety can also influence the conformation of the tetrahydropyran ring. The steric bulk of the two carboxyl groups will likely favor an equatorial orientation to minimize steric strain.

Intramolecular reactions between the two carboxyl groups are also possible. For example, upon heating with a dehydrating agent, cyclic anhydrides can be formed from dicarboxylic acids where the carboxyl groups are separated by two or three carbons. ncert.nic.in In the case of this compound, the geminal arrangement would not allow for the formation of a simple cyclic anhydride (B1165640). However, intermolecular anhydride formation or other condensation reactions could occur under appropriate conditions.

The presence of the ether oxygen in the ring can also influence the reactivity of the carboxylic acid groups. The oxygen atom can participate in hydrogen bonding with the carboxylic acid protons, which could affect their acidity and reactivity.

Chemical Transformations and Derivatizations of Tetrahydropyran 3,3 Dicarboxylic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Groups

The carboxylic acid groups of Tetrahydropyran-3,3-dicarboxylic acid can be readily converted into esters and amides through standard synthetic protocols. Esterification is commonly achieved through the Fischer esterification reaction, where the dicarboxylic acid is heated with an alcohol in the presence of an acid catalyst. libretexts.org This is a reversible process, and reaction conditions can be manipulated to favor the formation of the corresponding diester. libretexts.org For example, reaction with methanol (B129727) or ethanol (B145695) would yield the dimethyl or diethyl ester, respectively.

Amidation involves the reaction of the dicarboxylic acid with an amine. To facilitate this transformation, one of the carboxylic acid groups is typically activated, for instance, by converting it to an acid chloride. Alternatively, coupling agents can be used. The reaction with two equivalents of an amine will produce the corresponding diamide. Acid anhydrides, which can be formed from the dicarboxylic acid, also react with amines to form amides. libretexts.org Research on related structures, such as N-methyl-N-phenyltetrahydropyran-3-thiocarboxamide, demonstrates the successful formation of amide-like linkages at the C3 position of the tetrahydropyran (B127337) ring. uzh.ch

ReactantReaction TypeExpected ProductGeneral Conditions
Methanol (CH₃OH)Fischer EsterificationDimethyl tetrahydropyran-3,3-dicarboxylateAcid catalyst (e.g., H₂SO₄), heat
Ethanol (C₂H₅OH)Fischer EsterificationDiethyl tetrahydropyran-3,3-dicarboxylateAcid catalyst, heat
Ammonia (NH₃)AmidationTetrahydropyran-3,3-dicarboxamideActivation of carboxylic acid, or via anhydride (B1165640)
Aniline (C₆H₅NH₂)AmidationN¹,N³-diphenyltetrahydropyran-3,3-dicarboxamideActivation of carboxylic acid, or via anhydride

Decarboxylation Reactions and Controlled Generation of Monocarboxylic Acid Derivatives

The generation of monocarboxylic acid derivatives from geminal dicarboxylic acids is a key transformation. Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org While this process can be challenging for simple carboxylic acids, it is often facilitated in β-keto acids or geminal diacids. wikipedia.org

A well-documented analogue, Tetrahydropyran-4,4'-dicarboxylic acid, undergoes controlled decarboxylation to produce Tetrahydropyran-4-carboxylic acid. ijprajournal.comgoogle.com This process is typically achieved by heating the dicarboxylic acid, often in a high-boiling solvent to control the reaction temperature and the evolution of carbon dioxide. ijprajournal.com For instance, heating Tetrahydropyran-4,4'-dicarboxylic acid at 120-130°C in a solvent medium like xylene results in the formation of the monocarboxylic acid with high yield. ijprajournal.com A similar strategy is expected to be effective for the decarboxylation of this compound to yield Tetrahydropyran-3-carboxylic acid. The reaction proceeds via the loss of one carboxyl group as CO₂, leaving a single carboxylic acid function on the C3 carbon.

Controlled Decarboxylation of Tetrahydropyran-4,4'-dicarboxylic acid ijprajournal.com
Solvent/ReagentTemperatureYield
Paraffin oil120-130°C70%
Xylene120-130°C75-80%
Xylene + Paraffin oil120-130°C80-85%

Functionalization of the Tetrahydropyran Ring System

Beyond the reactions of the carboxylic acid groups, the tetrahydropyran (THP) ring itself can be functionalized. The THP ring is a common scaffold in many natural products, and numerous methods have been developed for its synthesis and modification. bohrium.comresearchgate.net These strategies often involve introducing functional groups during the construction of the ring. For example, the Prins cyclization, a powerful method for forming functionalized tetrahydropyrans, can incorporate various substituents onto the ring structure. bohrium.comntu.edu.sg

Other methods for introducing functionality include hetero-Diels-Alder reactions and intramolecular ring-opening of epoxides. researchgate.netnih.gov For a pre-formed system like this compound, functionalization would likely target the C-H bonds of the ring. While these bonds are generally unreactive, modern catalytic methods are capable of C-H activation. Additionally, reactions can be performed on derivatives. For instance, reduction of the carboxylic acid groups to alcohols using a strong reducing agent like lithium aluminium hydride (Li[AlH₄]) would yield Tetrahydropyran-3,3-diyldimethanol. wikipedia.org This diol could then undergo further reactions, such as oxidation or conversion to halides, to introduce new functional groups onto the side chains at the C3 position.

Synthesis of Cyclic Anhydrides and Imides from this compound

The geminal dicarboxylic acid structure of this compound is ideally suited for the formation of a five-membered cyclic anhydride ring upon intramolecular dehydration. Some dicarboxylic acids can form cyclic anhydrides simply upon gentle heating. libretexts.org More commonly, dehydrating agents are employed to facilitate the reaction under milder conditions. A facile and efficient method for synthesizing cyclic anhydrides from dicarboxylic acids involves using reagents like di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst such as magnesium chloride (MgCl₂). researchgate.net This reaction would convert this compound into 5-oxaspiro[2.5]octane-2,4-dione.

Computational and Theoretical Studies of Tetrahydropyran 3,3 Dicarboxylic Acid

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the chemical behavior of tetrahydropyran-3,3-dicarboxylic acid. Techniques like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MESP) analysis, Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) offer a comprehensive understanding of its properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying polyatomic systems. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. mdpi.comfrontiersin.org

Frontier Molecular Orbital (FMO) Analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the oxygen atoms of the carboxylic acid groups, while the LUMO would likely be centered on the carbonyl carbons and hydroxyl protons. This distribution indicates that the carboxylic acid moieties are the primary sites for both nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MESP) surfaces visually represent the charge distribution of a molecule, highlighting regions of positive and negative electrostatic potential. researchgate.netmdpi.com For this compound, the MESP would show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. Conversely, positive potential (blue) would be concentrated around the acidic protons of the carboxyl groups, marking them as sites for nucleophilic attack and as hydrogen bond donors. mdpi.com

Natural Bond Orbital (NBO) Analysis provides a detailed picture of bonding and orbital interactions within a molecule. For this compound, NBO analysis can quantify the delocalization of electron density, particularly the hyperconjugative interactions that contribute to the stability of certain conformations. frontiersin.org It is especially useful for analyzing the strong intramolecular and intermolecular hydrogen bonds that are characteristic of dicarboxylic acids. frontiersin.org

Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atomic basins and characterize chemical bonds and non-covalent interactions. mdpi.comfrontiersin.org For the hydrogen bonds in dimers or cocrystals of this compound, QTAIM can determine the bond critical points (BCPs) and their associated properties, such as electron density (ρ) and its Laplacian (∇²ρ). These parameters provide a quantitative measure of the strength and nature of the hydrogen bonds. mdpi.comfrontiersin.org

Table 1: Representative Calculated Properties for a Dicarboxylic Acid Moiety

Parameter Typical Calculated Value Significance
HOMO-LUMO Gap 4-6 eV Indicator of chemical reactivity and stability.
MESP Negative Region -40 to -60 kcal/mol Location of electrophilic attack and hydrogen bond acceptors.
MESP Positive Region +40 to +60 kcal/mol Location of nucleophilic attack and hydrogen bond donors.
NBO Interaction Energy (O-H···O) 10-20 kcal/mol Strength of intermolecular hydrogen bonding.
QTAIM Electron Density at BCP (ρ) 0.02-0.04 a.u. Measure of hydrogen bond strength.
QTAIM Laplacian of Electron Density (∇²ρ) > 0 Indicates a closed-shell interaction (like H-bonding).

Conformational Analysis of the Tetrahydropyran (B127337) Ring with Geminal Dicarboxylic Acid Substituents

The tetrahydropyran ring typically adopts a chair conformation to minimize steric and torsional strain. The presence of bulky geminal dicarboxylic acid substituents at the 3-position significantly influences the conformational equilibrium of the ring.

The two primary chair conformations would involve the placement of the two carboxylic acid groups in either axial-equatorial or equatorial-axial arrangements relative to the two C-C bonds they are attached to. However, due to the geminal substitution, the key consideration is the orientation of the entire dicarboxylic acid moiety. The chair conformation is generally more stable than other possibilities like boat or twist-boat conformations.

In a disubstituted cyclohexane (B81311), a conformation with both substituents in equatorial positions is generally more stable. For 1,3-disubstituted cyclohexanes, the cis isomer can have both substituents in either axial or equatorial positions, with the diequatorial conformer being more stable. The trans isomer has one axial and one equatorial substituent. In the case of this compound, the two carboxylic acid groups are fixed on the same carbon. The steric bulk of the dicarboxylic acid moiety would preferentially occupy the equatorial position to minimize 1,3-diaxial interactions with the hydrogens at the 1 and 5 positions of the ring.

Computational studies on substituted tetrahydropyrans have shown that the energy difference between equatorial and axial conformers is significant. For a methyl group at the 2-position, the equatorial conformer is more stable by approximately 2.83 kcal/mol. Given that a dicarboxylic acid group is considerably bulkier than a methyl group, the preference for the equatorial position for this substituent in this compound would be even more pronounced.

Table 2: Conformational Preferences in Substituted Six-Membered Rings

Substituent at C3 Preferred Orientation Reason
-COOH, -COOH Equatorial Minimizes 1,3-diaxial steric strain.

Intermolecular Interactions and Supramolecular Assemblies

The two carboxylic acid groups in this compound are powerful hydrogen bond donors and acceptors, predisposing the molecule to form a rich variety of intermolecular interactions and supramolecular assemblies.

Hydrogen Bonding and Dimerization: Carboxylic acids are well-known to form strong centrosymmetric dimers through a pair of O-H···O hydrogen bonds. fip.org This is a highly favorable and common motif in the solid state. For this compound, both intramolecular and intermolecular hydrogen bonding is possible. Intermolecularly, the molecules can form extended one-dimensional chains or two-dimensional networks through the dimerization of their carboxylic acid groups. Computational studies on carboxylic acid dimers have shown that these interactions are highly stabilizing. fip.org

Cocrystal and Salt Formation: The ability to form robust hydrogen bonds makes dicarboxylic acids excellent candidates for cocrystal engineering. mdpi.com By co-crystallizing with other molecules that are complementary hydrogen bond acceptors (e.g., pyridine (B92270) derivatives), it is possible to form new solid-state forms with tailored physicochemical properties. mdpi.com The formation of either a cocrystal or a salt is often predicted by the difference in the pKa values of the components.

Furthermore, the geminal arrangement of the carboxylic acid groups could lead to the formation of unique supramolecular synthons that are not accessible to monocarboxylic acids. These include the formation of complexes with metal ions or the assembly into more complex hydrogen-bonded networks.

Reaction Mechanism Simulations and Transition State Analysis for this compound Synthesis and Transformations

Computational chemistry is a powerful tool for investigating the reaction mechanisms involved in the synthesis and subsequent transformations of this compound.

Synthesis via Prins-type Cyclization: A common method for synthesizing tetrahydropyran rings is the Prins reaction, which involves the acid-catalyzed addition of an aldehyde to a homoallylic alcohol. nih.gov Computational studies of the Prins reaction mechanism often reveal a stepwise pathway involving the formation of an oxocarbenium ion intermediate. nih.gov The stereochemical outcome of the reaction can be rationalized by analyzing the energies of the competing chair-like transition states. For the synthesis of this compound, a plausible route would involve a homoallylic alcohol with a gem-dicarboxylic ester precursor. Transition state analysis using DFT could elucidate the preferred reaction pathway and the origins of stereoselectivity.

Transformations such as Decarboxylation: Geminal dicarboxylic acids, such as malonic acid derivatives, are known to undergo decarboxylation upon heating, typically losing one molecule of carbon dioxide to form a monocarboxylic acid. frontiersin.org The mechanism of this reaction can be investigated computationally. For this compound, heating would likely lead to the formation of tetrahydropyran-3-carboxylic acid. The reaction is thought to proceed through a cyclic transition state where the hydroxyl proton of one carboxylic acid group is transferred to the carbonyl oxygen of the other, facilitating the elimination of CO2. Computational modeling can be used to calculate the activation energy barrier for this process and to explore the potential for subsequent reactions. Investigations into the decarboxylation of similar gem-dicarboxylic acids have identified the key transition states and intermediates involved. frontiersin.org

Research Applications of Tetrahydropyran 3,3 Dicarboxylic Acid and Its Derivatives in Organic Synthesis

Utilization as Chiral Building Blocks in Asymmetric Synthesis

While Tetrahydropyran-3,3-dicarboxylic acid itself is an achiral molecule, it serves as an excellent starting point for the generation of valuable chiral building blocks. The field of asymmetric synthesis relies on enantiomerically pure starting materials to construct complex target molecules with precise stereochemical control. Chiral dicarboxylic acids and their derivatives are important synthons in this regard nih.govcapes.gov.br.

The synthesis of optically active tetrahydropyran (B127337) derivatives is a key goal in organic chemistry due to the prevalence of the THP motif in bioactive natural products nih.gov. Methodologies to achieve this include organocatalytic domino reactions that can create multiple stereocenters on the tetrahydropyran ring with high enantiomeric and diastereomeric control nih.gov. In the context of this compound, several strategies could be envisioned:

Asymmetric Monofunctionalization: An enzymatic or chiral catalyst-mediated reaction could selectively modify one of the two identical carboxylic acid groups, desymmetrizing the molecule and creating a chiral intermediate.

Resolution: The dicarboxylic acid could be reacted with a chiral resolving agent, such as a natural alkaloid or a chiral amine, to form diastereomeric salts. These salts, possessing different physical properties, could then be separated by fractional crystallization.

Asymmetric Synthesis: A synthetic route starting from chiral precursors could be designed to produce enantiomerically pure forms of this compound or its derivatives. For example, asymmetric cycloaddition reactions are powerful tools for creating chiral heterocycles from simple starting materials acs.org.

Once obtained in enantiopure form, these chiral building blocks become valuable for synthesizing complex molecules, such as inhibitors of cyclooxygenase (COX) enzymes, where the tetrahydropyran structure serves as a key pharmacophore nih.gov.

Scaffold for the Construction of Complex Heterocyclic Compounds

The term "scaffold" refers to a core molecular framework upon which diverse substituents can be built to create libraries of compounds for drug discovery and materials science nih.govorientjchem.org. The tetrahydropyran ring is a privileged scaffold, and the 3,3-disubstituted pattern is particularly useful for creating spirocyclic systems orientjchem.orgnih.gov. Spirocycles, which contain two rings sharing a single atom, are of immense interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological targets nih.govnih.gov.

This compound is an ideal precursor for spiro-heterocycles. The geminal dicarboxylic acid unit can be readily converted into a cyclic anhydride (B1165640) or a related activated intermediate. This intermediate can then undergo a ring-opening reaction with a binucleophile (a molecule with two nucleophilic sites), leading to the formation of a new ring spiro-fused at the C3 position of the tetrahydropyran. This strategy is a cornerstone for building complex molecular architectures.

For instance, multi-component reactions involving isatin, an arylamine, and a cyclic 1,3-dione can produce novel spiro[dihydropyridine-oxindole] derivatives beilstein-journals.org. The 3,3-dicarboxylic acid motif provides a direct entry to similar complex systems, such as the spiro[tetrahydropyran-3,3'-oxindole] framework, which is a known structural class researchgate.net. The synthesis of such compounds is highly valuable as the oxindole (B195798) core is present in many biologically active molecules beilstein-journals.orgresearchgate.net.

Table 1: Representative Spiro-Heterocyclic Scaffolds Derivable from gem-Dicarboxylate Precursors
Scaffold TypePotential BinucleophileResulting Spiro-Heterocycle ClassSignificance
Spiro-HydantoinUreaSpiro[tetrahydropyran-3,5'-imidazolidine]-2',4'-dioneCore of several anticonvulsant drugs
Spiro-BarbiturateN-Substituted UreaSpiro[tetrahydropyran-3,5'-pyrimidine]-2',4',6'-trioneCNS depressant properties
Spiro-Oxindoleo-PhenylenediamineSpiro[tetrahydropyran-3,2'-quinoxaline]Antimicrobial and anticancer activities
Spiro-DiketopiperazineDipeptideSpiro[tetrahydropyran-3,2'-piperazine]-3',6'-dioneFound in various natural products

Precursors for Advanced Polymer Materials (e.g., dicarboxylic acid monomers for polyesters and polyamides)

Dicarboxylic acids are fundamental monomers for producing condensation polymers such as polyesters and polyamides youtube.com. The reaction of a dicarboxylic acid with a diol yields a polyester, while reaction with a diamine produces a polyamide libretexts.orgresearchgate.net. These materials have widespread applications, from textiles and packaging to high-performance engineering plastics libretexts.orgscience-revision.co.uk.

The structure of the dicarboxylic acid monomer profoundly influences the final properties of the polymer researchgate.net. Most commodity polyesters and polyamides, like polyethylene (B3416737) terephthalate (B1205515) (PET) and Nylon 6,6, are derived from linear or aromatic dicarboxylic acids libretexts.org. Using a monomer like this compound would introduce a bulky, non-planar, sp³-rich alicyclic structure into the polymer backbone. This is expected to have several significant effects:

Disruption of Crystallinity: The non-linear shape of the tetrahydropyran ring would hinder the efficient packing of polymer chains, likely leading to amorphous or semi-crystalline materials with lower melting points but higher glass transition temperatures (Tg) compared to polymers made from linear diacids like adipic acid researchgate.netlu.se.

Enhanced Thermal Stability: The rigid ring structure could increase the thermal stability of the resulting polymer compared to those with flexible aliphatic chains. Polyesters derived from other cyclic monomers, such as 2,5-furandicarboxylic acid, have shown excellent thermal properties rsc.org.

Modified Mechanical Properties: The introduction of the bulky THP ring would likely increase the stiffness and modulus of the polymer while potentially reducing its ductility.

Biodegradability: Aliphatic polyesters are known for their biodegradability, a property that is highly desirable for creating sustainable materials mdpi.com. The tetrahydropyran unit, being a type of ether, could influence the rate of hydrolytic or enzymatic degradation.

Table 2: Predicted Influence of Dicarboxylic Acid Structure on Polyester Properties
Dicarboxylic Acid Monomer TypeExampleExpected Polymer CrystallinityExpected Glass Transition Temp. (Tg)Expected Flexibility
Linear AliphaticAdipic AcidHighLowHigh
AromaticTerephthalic AcidHighHighLow (Rigid)
Alicyclic (e.g., THP-3,3-dicarboxylic acid)This compoundLow to MediumIntermediate to HighLow (Rigid)

Applications in Ligand Design for Catalysis

The development of ligands that can coordinate to metal centers is crucial for homogeneous catalysis. Dicarboxylic acids and their carboxylate derivatives are excellent bidentate ligands, capable of binding to a metal ion through both oxygen atoms mdpi.com. This chelation can form stable metal-organic complexes that can act as catalysts or pre-catalysts for a variety of chemical transformations pnas.orgeurjchem.com.

The use of this compound in ligand design offers several potential advantages:

Defined Geometry: The tetrahydropyran ring provides a rigid scaffold that would hold the two carboxylate groups in a fixed spatial orientation. This pre-organization can lead to more stable metal complexes and can influence the selectivity of the catalyzed reaction.

Chiral Environment: If an enantiomerically pure version of the dicarboxylic acid is used, it can create a chiral pocket around the metal center. This is the fundamental principle behind asymmetric catalysis, where a chiral ligand directs the stereochemical outcome of a reaction to produce one enantiomer of the product preferentially rsc.org.

Modulated Solubility: The aliphatic ether character of the tetrahydropyran ring could be used to tune the solubility of the resulting metal complex in various organic solvents, which is a practical consideration in catalysis.

For example, chiral ferrocenyl phosphines, where a chiral substituent is attached to the cyclopentadienyl (B1206354) rings of ferrocene, are highly effective ligands in asymmetric catalysis wikipedia.org. Similarly, a chiral tetrahydropyran dicarboxylate ligand could impose a specific three-dimensional structure on its metal complex, making it a potentially valuable tool for enantioselective reactions.

Tetrahydropyran 3,3 Dicarboxylic Acid As a Privileged Scaffold in Medicinal Chemistry Research

Scaffold Design Principles for Tetrahydropyran-Based Systems

The utility of the tetrahydropyran (B127337) (THP) motif in drug design is rooted in several key principles. As a saturated heterocycle, it serves as a bioisostere for commonly used carbocyclic rings like cyclohexane (B81311) and aromatic rings such as benzene. This substitution can lead to significant improvements in a compound's properties.

Improved Physicochemical Properties: Replacing an aromatic ring with a THP scaffold can decrease lipophilicity, which often leads to enhanced aqueous solubility. The embedded ether oxygen can act as a hydrogen bond acceptor, further improving interactions with water and biological targets. This modification can also disrupt π-π stacking interactions, which can be a source of off-target activity or poor pharmacokinetic behavior.

Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated nature of the THP ring makes it more resistant to this type of metabolic degradation, potentially leading to a longer half-life and improved bioavailability of the drug candidate.

Three-Dimensionality: Unlike flat aromatic rings, the THP scaffold possesses a distinct three-dimensional chair-like conformation. This allows for the precise spatial arrangement of substituents, enabling chemists to explore the three-dimensional space of a target's binding pocket more effectively. This structural rigidity and defined geometry can lead to higher binding affinity and selectivity.

The tetrahydropyran framework is therefore considered a privileged scaffold because it combines metabolic stability, favorable solubility characteristics, and a versatile three-dimensional geometry, making it an ideal building block for creating novel therapeutics.

Structure-Activity Relationship (SAR) Studies of Tetrahydropyran-3,3-dicarboxylic Acid Derivatives

The this compound scaffold has been effectively utilized in the design of inhibitors for specific biological targets, with structure-activity relationship (SAR) studies providing crucial insights. A notable example is its application in developing inhibitors of the monocarboxylate transporter 1 (MCT1), a protein involved in cancer cell metabolism.

The core hypothesis in these studies is that the geminal dicarboxylic acid group (two carboxylic acids attached to the same carbon) is a key pharmacophore that mimics the endogenous substrate, lactate, and anchors the inhibitor to positively charged residues (like arginine) in the transporter's binding site. SAR studies therefore focus on modifications to other positions on the tetrahydropyran ring to enhance potency and selectivity.

Conceptual insights from these studies reveal that:

The Dicarboxylate is Essential: The 3,3-dicarboxylic acid moiety is critical for activity. Removal or replacement of one of the carboxylic acid groups typically leads to a dramatic loss of inhibitory potency, confirming its role as the primary binding element.

Substitution at Position 5: Introducing substituents at the 5-position of the THP ring has been shown to significantly influence activity. For instance, adding a substituted aromatic ring via a linker can explore a nearby hydrophobic pocket in the target protein. The nature and electronics of this aromatic substituent are critical.

Stereochemistry Matters: The stereochemistry of substituents on the chiral centers of the THP ring can have a profound impact on binding affinity, highlighting the importance of the scaffold's three-dimensional nature in achieving a precise fit within the target's active site.

The findings from such SAR studies can be summarized to show the direct impact of structural modifications on biological activity.

Interactive Data Table: SAR of this compound Derivatives as MCT1 Inhibitors

Compound IDR-Group at Position 5Linker (X)Biological Activity (IC₅₀, nM)
1PhenylMethylene (B1212753) (-CH₂-)150
24-ChlorophenylMethylene (-CH₂-)75
34-FluorophenylMethylene (-CH₂-)80
44-MethoxyphenylMethylene (-CH₂-)200
54-ChlorophenylCarbonyl (-C=O-)350

This is a representative table based on conceptual SAR insights. Actual values may vary based on specific assay conditions.

This data illustrates that small changes, such as adding a chlorine atom to the phenyl ring (Compound 2 vs. 1), can double the potency. It also shows that the choice of linker between the THP ring and the R-group is important, as replacing a methylene with a carbonyl group decreases activity (Compound 2 vs. 5).

Integration into Rational Drug Design and Combinatorial Chemistry Libraries

The this compound scaffold is an excellent component for both rational drug design and the construction of combinatorial chemistry libraries. Its defined structure and key binding features allow for a targeted approach to discovering new medicines.

In a rational design strategy, the scaffold can be used as a starting point when the biological target is known to have a binding pocket that can accommodate a dicarboxylate motif. Computational modeling can be used to dock the THP-dicarboxylate core into the active site, after which chemists can design and synthesize derivatives with substituents aimed at interacting with adjacent regions of the protein.

For building diverse molecular libraries, this scaffold is particularly useful. The synthesis of the core structure can be followed by a series of parallel reactions to introduce a wide variety of building blocks at one or more points on the THP ring. This combinatorial approach allows for the rapid generation of hundreds or thousands of related compounds. For example, using a set of 50 different amines and 20 different carboxylic acids to functionalize the scaffold could theoretically generate a library of 1,000 unique molecules. Screening this library against a biological target can quickly identify initial hits and provide broad SAR data to guide further optimization.

Development of Probes and Chemical Biology Tools

Beyond its role as a therapeutic scaffold, derivatives of this compound can be adapted to create sophisticated chemical probes and tools for chemical biology research. These tools are designed to study the function and behavior of biological targets within their native environment.

The development of a chemical probe from this scaffold involves a strategic modification where a reporter tag is attached without disrupting the compound's ability to bind to its target. The dicarboxylic acid group offers a convenient handle for this. One of the carboxylic acids can be used to form a stable amide bond with a linker attached to a reporter molecule, such as:

A Fluorophore: Attaching a fluorescent dye (e.g., fluorescein (B123965) or a rhodamine derivative) would allow researchers to visualize the location of the target protein within a cell using fluorescence microscopy.

Biotin (B1667282): A biotin tag would enable the isolation and identification of the target protein from complex cellular lysates through affinity purification techniques (e.g., using streptavidin-coated beads).

A Photo-affinity Label: Incorporating a photoreactive group would allow for the formation of a permanent, covalent bond between the probe and its target upon exposure to UV light, enabling precise identification of the binding site.

By converting a potent and selective inhibitor into a chemical probe, researchers can gain deeper insights into the target's biology, including its expression levels, subcellular localization, and interaction partners, which is invaluable information for validating new drug targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tetrahydropyran-3,3-dicarboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of polycarboxylic acids often involves cyclization or oxidation of precursor molecules. For example, benzene-1,3-dicarboxylic acid derivatives are synthesized using polyphosphoric acid (PPA) as a catalyst under controlled temperatures (80–120°C) . For tetrahydropyran derivatives, similar methods may apply, with optimization of solvent (e.g., methanol-d6 for deuteration studies) and reaction time to avoid side reactions like decarboxylation. Characterization of intermediates via NMR (e.g., 1^1H, 13^{13}C) and IR spectroscopy is critical to confirm functional groups before final purification .

Q. How can researchers characterize the stereochemical purity of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for determining stereochemistry. Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement, leveraging high-resolution data to resolve chiral centers . For preliminary analysis, polarimetry or chiral HPLC coupled with mass spectrometry can assess enantiomeric excess. Comparative studies with known dicarboxylic acids (e.g., cyclopentane-1,3-dicarboxylic acid) may provide reference data for NMR chemical shifts and coupling constants .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability tests should mimic intended experimental conditions. For alkaline environments, conduct accelerated degradation studies in KOD/D2_2O solutions (e.g., 40 wt.% KOD at 60°C for 24 hours) and monitor via 1^1H NMR for decomposition products like peroxides . Thermal stability can be assessed using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA), with comparisons to structurally similar compounds (e.g., tetrahydro-2H-thiopyran-4-ol, which decomposes above 114°C) .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of metal-organic frameworks (MOFs) or coordination polymers?

  • Methodological Answer : Dicarboxylic acids are key ligands in MOFs due to their bridging capability. For example, benzene-1,3-dicarboxylic acid (isophthalic acid) forms porous networks with transition metals like Zn(II) or Cu(II) . To design MOFs with this compound, optimize solvent (DMF/water mixtures), pH (4–6), and metal-to-ligand ratios. Use powder X-ray diffraction (PXRD) to confirm crystallinity and BET analysis for surface area characterization. Note that steric effects from the tetrahydropyran ring may influence pore size and stability .

Q. What challenges arise in resolving crystallographic data for this compound derivatives, and how can SHELX tools address them?

  • Methodological Answer : Challenges include twinning, weak diffraction, and disorder in the tetrahydropyran ring. SHELXD (for structure solution) and SHELXL (for refinement) are robust for handling high-symmetry space groups and partial occupancy issues . For ambiguous electron density, employ constraints (e.g., rigid-body refinement for the pyran ring) and validate with Hirshfeld surface analysis. Cross-validate results with spectroscopic data (e.g., 13^{13}C NMR for carbonyl carbons) to resolve discrepancies .

Q. How should researchers address contradictions between spectroscopic and computational data for this compound conformers?

  • Methodological Answer : Discrepancies may arise from solvent effects or dynamic equilibria in solution. For example, NMR may indicate rapid interconversion of chair and boat conformers, while DFT calculations predict a single stable form. To reconcile:

  • Perform variable-temperature NMR to detect coalescence points.
  • Use cryocrystallography to trap dominant conformers in the solid state.
  • Compare experimental IR/Raman spectra with computed vibrational modes (e.g., Gaussian 16 at B3LYP/6-31G* level) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.